7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one
CAS No.: 1272755-87-9
Cat. No.: VC0059567
Molecular Formula: C12H13BrN2O
Molecular Weight: 281.153
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1272755-87-9 |
|---|---|
| Molecular Formula | C12H13BrN2O |
| Molecular Weight | 281.153 |
| IUPAC Name | 6-(3-bromophenyl)-5,8-diazaspiro[3.4]octan-7-one |
| Standard InChI | InChI=1S/C12H13BrN2O/c13-9-4-1-3-8(7-9)10-11(16)15-12(14-10)5-2-6-12/h1,3-4,7,10,14H,2,5-6H2,(H,15,16) |
| Standard InChI Key | HZSRQZQNXLVVJI-UHFFFAOYSA-N |
| SMILES | C1CC2(C1)NC(C(=O)N2)C3=CC(=CC=C3)Br |
Introduction
7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one is a complex organic compound with a unique structure that incorporates a bromophenyl group attached to a diazaspirooctanone core. This compound is of interest in various chemical and pharmaceutical applications due to its potential biological activity and synthetic versatility.
Synthesis and Preparation
The synthesis of 7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one typically involves multi-step organic reactions, including the formation of the diazaspirooctanone core followed by the introduction of the 3-bromophenyl group. Detailed synthetic protocols may vary depending on the specific conditions and reagents used.
Applications and Research Findings
While specific applications of 7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one are not widely documented, compounds with similar structures are often explored for their potential in pharmaceuticals and materials science. The presence of a bromine atom allows for further chemical modification, making it a versatile intermediate in organic synthesis.
Safety and Handling
Given the lack of detailed safety data, handling 7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one should follow standard laboratory protocols for organic compounds. This includes wearing protective gear and ensuring proper ventilation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume